![molecular formula C11H9IN2O3 B1520420 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1179674-26-0](/img/structure/B1520420.png)
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a chemical compound with the CAS Number: 1179674-26-0. It has a molecular weight of 344.11 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid. The InChI code for this compound is 1S/C11H9IN2O3/c12-8-4-2-1-3-7 (8)11-14-13-9 (17-11)5-6-10 (15)16/h1-4H,5-6H2, (H,15,16) .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds. The presence of the iodophenyl group can be particularly useful in the synthesis of peptides that require halogenated amino acids, which are often used in the study of protein structure and function .
Radiopharmaceutical Precursors
Due to the iodine moiety, this compound can serve as a precursor for radiopharmaceuticals. Iodine isotopes are commonly used in nuclear medicine for both diagnostic and therapeutic purposes. The compound’s structure could potentially be leveraged to create novel imaging agents or therapeutic compounds .
Proteomics Research
In proteomics, researchers can use this compound to study protein interactions and functions. The iodophenyl group can act as a tag for specific proteins, allowing for easier identification and analysis within complex biological systems .
properties
IUPAC Name |
3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVBDWLTVCMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.